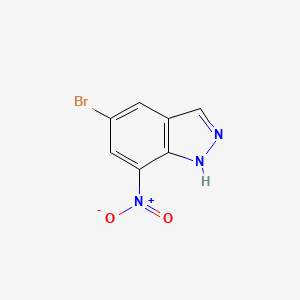

5-bromo-7-nitro-1H-indazole

描述

Significance of Indazole Heterocycles in Contemporary Chemical Biology

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and chemical biology. nih.govresearchgate.net Although derivatives of indazole are rare in nature, their synthetic analogues exhibit a remarkable breadth of pharmacological activities. nih.govijcrt.org The versatility of the indazole nucleus allows for the introduction of various functional groups, leading to a wide array of biological effects. researchgate.net This has made indazoles a focal point for researchers aiming to develop new therapeutic agents. researchgate.netnih.gov

The significance of indazoles stems from their ability to act as bioisosteres for other important heterocycles like indoles and benzimidazoles. orientjchem.org This structural mimicry enables them to interact with a variety of biological targets. The diverse biological activities reported for indazole derivatives include anti-tumor, antimicrobial, anti-inflammatory, antihypertensive, and anti-HIV properties. nih.govijcrt.orgorientjchem.org The stable 1H-indazole tautomer is the predominant form, providing a consistent structural framework for drug design. nih.govresearchgate.net The continuous exploration of the indazole scaffold underscores its established importance as a core structure in the development of novel molecules with therapeutic potential. nih.gov

Overview of Substituted Indazoles in Academic Research and Drug Discovery

The field of drug discovery has seen significant contributions from research into substituted indazoles. The core indazole structure serves as a versatile template, and the attachment of different substituents to this nucleus drastically influences the resulting compound's pharmacological profile. researchgate.net This has led to the development of several successful drugs, including the anticancer agents Niraparib and Pazopanib, the antiemetic Granisetron, and the anti-inflammatory agent Benzydamine. nih.govresearchgate.net

Academic research continually explores new synthetic methodologies to create novel indazole derivatives. nih.gov These efforts focus on generating libraries of compounds with diverse substitution patterns to screen for various biological activities. For instance, studies have reported on N-substituted prolinamido indazoles as potent Rho kinase (ROCK) inhibitors with potential applications in treating hypertension. mdpi.com Furthermore, the development of new synthetic routes, such as the unexpected rearrangement of 7-nitroisatins, provides access to novel indazole derivatives for further functionalization and biological evaluation. researchgate.net The broad functional group tolerance in many synthetic reactions allows for the creation of a wide range of substituted indazoles, fueling their investigation as potential treatments for cancer, bacterial infections, and other diseases. nih.govorientjchem.org

Research Rationale for Investigating 5-Bromo-7-nitro-1H-indazole

The specific compound, this compound, is a subject of research interest primarily due to its potential as a versatile chemical intermediate in the synthesis of more complex, biologically active molecules. The rationale for its investigation is built upon the established importance of the indazole scaffold and the strategic placement of its substituents.

The bromine atom at the 5-position and the nitro group at the 7-position are key functional handles for further chemical modifications. The bromo group is particularly useful for undergoing various cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. The nitro group can be readily reduced to an amino group, which can then serve as a nucleophile or a point for amide bond formation, enabling the attachment of a wide range of other moieties.

This dual functionality makes this compound a valuable building block for creating libraries of novel substituted indazoles. Researchers can systematically modify both the 5- and 7-positions to explore the structure-activity relationships (SAR) of new compound series, aiming to optimize their interaction with specific biological targets. The synthesis of this compound has been described, involving the treatment of a precursor with sodium nitrite (B80452) in acetic acid. echemi.com Its well-defined chemical properties provide a solid foundation for its use in synthetic chemistry campaigns.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 316810-82-9 | sigmaaldrich.comglpbio.comrlavie.comfluorochem.co.uk |

| Molecular Formula | C₇H₄BrN₃O₂ | sigmaaldrich.comglpbio.comrlavie.comfluorochem.co.uk |

| Molecular Weight | 242.03 g/mol | echemi.comfluorochem.co.ukglpbio.com |

| Appearance | Orange or yellow solid | echemi.comrlavie.com |

| Melting Point | 220 °C | sigmaaldrich.com |

| Boiling Point | 420.8 ± 25.0 °C at 760 mmHg | sigmaaldrich.com |

| Purity | 95.0% - 98% | sigmaaldrich.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVVAXTJXNHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363242 | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-82-9 | |

| Record name | 5-Bromo-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 7 Nitro 1h Indazole and Its Derivatives

Established Synthetic Pathways for the Indazole Core

The construction of the fundamental indazole ring system can be achieved through several reliable methods, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Palladium-Catalyzed C-H Amination Routes for 1H-Indazoles

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of 1H-indazoles. This approach typically involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. nih.gov The use of a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the N-N bond and subsequent ring closure. nih.gov Detailed studies have shown that chelating phosphines like rac-BINAP, DPEphos, and dppf are particularly effective ligands for this transformation, while bases such as cesium carbonate or potassium phosphate (B84403) are commonly employed. nih.gov This methodology is applicable to a wide range of substrates bearing both electron-donating and electron-withdrawing groups. nih.gov

More recent advancements have focused on the direct C-H activation of arenes, providing an even more atom-economical route to indazoles. For example, palladium-catalyzed oxidative C-H amination of (Z)-N-Ts-dehydroaminodehydroamino acid esters has been reported to yield indole-2-carboxylic acid esters, and a similar strategy using N-Ts-hydrazones can produce indazoles. dovepress.com

Copper-Mediated and Iodine-Mediated Cyclization Reactions for 2H-Indazoles

Copper-catalyzed reactions represent another versatile approach to indazole synthesis, particularly for 2H-isomers. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, is an efficient method for constructing 2H-indazoles. capes.gov.brgjesr.com The copper catalyst is crucial for both the C-N bond formation between the aryl bromide and the azide and the subsequent N-N bond formation. capes.gov.br Another copper-catalyzed method involves the intramolecular hydroamination of 2-alkynylazobenzenes, which proceeds in a single step to afford 3-alkenyl-2H-indazoles in high yields. nih.govacs.org

Iodine-mediated cyclization offers a metal-free alternative for the synthesis of 2H-indazoles. One such method involves the reaction of di-ortho-substituted azobenzenes, where molecular iodine acts as both a radical initiator and an oxidant to afford 2H-indazoles. wiley.com This reaction is believed to proceed through a halogen-bond-assisted homolysis of the I-I bond. wiley.com Another iodine-mediated approach utilizes the cyclization of o-vinylaryl isocyanides. wiley.com

Nucleophilic Aromatic Substitution (SNAr) Cyclizations for 1-Aryl-1H-Indazoles

Nucleophilic aromatic substitution (SNAr) provides an efficient pathway to 1-aryl-1H-indazoles, particularly when the aromatic ring is activated by electron-withdrawing groups. A common strategy involves the preparation of arylhydrazones from aldehydes or ketones bearing a good leaving group, such as fluorine, at the ortho position and an activating group, like a nitro group, at the para position. nih.govnih.gov Subsequent deprotonation of the hydrazone with a base induces an intramolecular SNAr reaction, leading to the cyclized 1-aryl-1H-indazole product. nih.govnih.gov This method can be adapted into a one-pot domino process, further enhancing its synthetic utility. nih.govnih.gov The presence of nitro groups, as seen in the synthesis of 1-aryl-5-nitro-1H-indazoles, facilitates this type of cyclization. nih.govnih.gov

Targeted Functionalization Approaches for Halogen and Nitro Substituents

The introduction of bromo and nitro groups at specific positions on the indazole ring is crucial for modulating the chemical and biological properties of the resulting compounds.

Directed Bromination Strategies for Indazole Scaffolds

The regioselective bromination of indazoles can be achieved through various methods, often dictated by the existing substituents on the ring. For the synthesis of 3-bromo-5-nitro-1H-indazole, a direct bromination of 5-nitro-1H-indazole using bromine in a solvent like N,N-dimethylformamide (DMF) has been reported, with the reaction proceeding at low temperatures to give a high yield. google.com

For other substitution patterns, direct C7-bromination of 4-substituted 1H-indazoles has been accomplished. nih.gov The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective introduction of a bromine atom at the C3 position of the indazole core. chim.itresearchgate.net The reaction conditions, including the solvent and temperature, can be adjusted to control the selectivity. chim.it In some cases, the presence of certain functional groups, such as a benzamide (B126) at the C4 position, can direct the bromination exclusively to the C7 position. nih.gov

| Starting Material | Brominating Agent | Position of Bromination | Reference |

| 5-nitro-1H-indazole | Br2 in DMF | C3 | google.com |

| 4-substituted 1H-indazole | Not specified | C7 | nih.gov |

| 2-phenyl-2H-indazole | Br2 | C3, C5, C7 (mixture) | rsc.org |

| 2H-indazoles | NBS | C3 | rsc.org |

Site-Selective Nitration Methodologies in Indazole Synthesis

Site-selective nitration of the indazole ring system is a key step in the synthesis of compounds like 5-bromo-7-nitro-1H-indazole. A recently developed methodology allows for the direct C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). rsc.orgrsc.org This method demonstrates good functional group tolerance and provides a practical route to a variety of 7-nitroindazoles. rsc.orgrsc.org Mechanistic studies suggest that this reaction proceeds through a radical pathway. rsc.orgrsc.org

For the synthesis of 3-nitro-substituted indazoles, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate in the presence of TEMPO and oxygen as oxidants. chim.it Traditional nitrating agents, such as a mixture of nitric and sulfuric acids, can also be used, but often lead to a mixture of products and require harsh conditions. rsc.org

| Indazole Type | Nitrating Agent | Position of Nitration | Reference |

| 2H-indazoles | Iron(III) nitrate | C7 | rsc.orgrsc.org |

| 2H-indazoles | Iron(III) nitrate/TEMPO/O2 | C3 | chim.it |

Nitrosation of Indoles as a Route to 1H-Indazole-3-carboxaldehydes

A significant pathway to functionalized indazoles involves the ring transformation of indoles. The nitrosation of indoles under mildly acidic conditions provides a direct route to 1H-indazole-3-carboxaldehydes, which are valuable intermediates for further modification. a2bchem.comnih.gov This reaction proceeds through a multi-step sequence initiated by the nitrosation at the C3 position of the indole (B1671886) ring to form an oxime intermediate. nih.gov This is followed by the addition of water at the C2 position, which induces the opening of the pyrrole (B145914) ring. The reaction concludes with a ring-closure step to yield the 1H-indazole-3-carboxaldehyde. nih.gov

The reaction conditions are critical, especially for indoles bearing electron-rich or electron-neutral substituents, where side reactions like dimer formation can significantly lower yields. rsc.org To circumvent this, an optimized procedure involving the reverse addition of the indole to the nitrosating mixture (composed of sodium nitrite (B80452) and acid) at low temperatures has been developed. nih.govrsc.org This technique maintains a low concentration of the nucleophilic indole, favoring the desired reaction pathway. nih.gov

For instance, the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromo-indole has been systematically optimized. Initial attempts at room temperature with standard addition resulted in low yields (13-19%), but by implementing a slow, reverse addition at 0°C, the yield was dramatically improved to 94%. nih.govrsc.org This demonstrates that precise control over reaction parameters is essential for the efficient synthesis of these key indazole intermediates. The presence of an electron-withdrawing group, like a nitro substituent, on the indole ring generally requires higher temperatures (e.g., 80°C) to achieve full conversion to the corresponding indazole.

Multi-step Convergent and Divergent Synthesis Strategies for Substituted Indazoles

The synthesis of specifically substituted indazoles like this compound often requires more complex multi-step strategies, which can be categorized as either convergent or divergent.

Convergent synthesis involves the assembly of the final molecule from separate fragments that are joined together in the later stages of the synthesis. A common convergent approach for indazoles starts with appropriately substituted o-phenylenediamines or other benzene (B151609) derivatives. a2bchem.com For example, a plausible route to a bromo-nitro-indazole isomer, 7-bromo-5-nitro-1H-indazole, begins with o-phenylenediamine. a2bchem.com This precursor undergoes a sequence of reactions:

Nitration: Treatment with concentrated nitric acid introduces a nitro group, yielding 5-nitro-o-phenylenediamine. a2bchem.com

Cyclization: The resulting diamine is reacted with a carbon source, such as glyoxal, to form the indazole ring, producing 5-nitro-1H-indazole. a2bchem.com

Bromination: Finally, electrophilic bromination with an agent like N-bromosuccinimide (NBS) or bromine introduces the bromine atom to yield 7-bromo-5-nitro-1H-indazole. a2bchem.com Control of regiochemistry in the final bromination step is crucial and depends on the directing effects of the existing nitro group.

Another convergent strategy involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine (B178648). For example, 5-bromo-2-fluorobenzaldehyde (B134332) reacts with hydrazine under reflux, followed by cyclization, to form 5-bromo-1H-indazole. This core could then be subjected to nitration to introduce the nitro group at the C7 position.

Divergent synthesis strategies begin with a common indazole core which is then functionalized in various ways to produce a library of related compounds. This approach is highly valuable for medicinal chemistry, allowing for the exploration of structure-activity relationships. A powerful technique in divergent synthesis is the use of palladium-catalyzed cross-coupling reactions. For instance, a dihalogenated indazole, such as 3-bromo-7-iodo-1H-indazole, can serve as a versatile building block. researchgate.net The differential reactivity of the iodo and bromo substituents allows for selective coupling reactions at either the C7 or C3 position, enabling the introduction of a wide variety of functional groups. researchgate.net This highlights how a pre-formed indazole scaffold can be divergently elaborated to access complex substitution patterns that might be difficult to achieve through linear synthesis. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Direct and detailed optimization data for the synthesis of this compound is not extensively documented in the literature. However, principles of optimization can be drawn from studies on closely related precursors and isomers.

The optimization of the nitrosation reaction to produce 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromo-indole provides a clear example of how reaction conditions affect yield. nih.govrsc.org Key parameters that were optimized include temperature, the rate of addition of the indole, and the stoichiometry of the reagents.

| Entry | NaNO₂ (equiv.) | HCl (equiv.) | Temperature (°C) | Addition Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 8 | 2.7 | Room Temp | Standard | 13 |

| 2 | 8 | 2.7 | 0 | Standard | 41 |

| 3 | 8 | 2.7 | Room Temp | 30 min | 19 |

| 4 | 8 | 2.7 | 0 | 30 min | 72 |

| 5 | 8 | 2.7 | 0 | 1 h | ~99 |

| 6 | 8 | 2.7 | 0 | 2 h | 94 (isolated) |

As shown in the table, lowering the temperature from room temperature to 0°C and slowing the addition of the indole substrate over two hours were critical for minimizing side reactions and achieving a near-quantitative yield. nih.govrsc.org

For the synthesis of isomers like 3-bromo-5-nitro-1H-indazole, specific conditions have been reported to achieve high yields. In one patented process, 5-nitro-1H-indazole is treated with bromine in N,N-dimethylformamide (DMF) at -5°C. google.com The temperature is then slowly raised to 35-40°C and held for 10-12 hours, resulting in a total yield of 95%. google.com This indicates that for direct bromination of a pre-formed nitroindazole, precise temperature control is paramount.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 7 Nitro 1h Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic distribution that influences its reactivity towards electrophiles and nucleophiles. evitachem.com The presence of the electron-withdrawing nitro group at the 7-position and the bromine atom at the 5-position deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. ambeed.com Conversely, these electron-withdrawing groups make the indazole system more susceptible to nucleophilic attack. evitachem.com

Nucleophilic substitution reactions can occur at the bromine-substituted carbon, where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, such as amines and thiols, to create a diverse array of substituted indazoles. ambeed.comambeed.com The reactivity of the indazole ring itself can also be modulated. For instance, the N-H group of the pyrazole ring can undergo substitution reactions, such as N-alkylation, leading to N-substituted derivatives with altered physical and biological properties. vulcanchem.com

In some cases, the indazole ring can undergo electrophilic substitution, although this is less common due to the deactivating nature of the substituents. ambeed.com The electron-rich pyrazole portion of the ring is a potential site for such reactions. vulcanchem.com

Cross-Coupling Reactions of 5-Bromo-7-nitro-1H-indazole for Structural Diversification

The bromine atom at the 5-position of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. ambeed.comontosight.ai The electron-withdrawing nature of the bromine atom at the C5 position enhances the reactivity of the compound in these coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction typically involves the palladium-catalyzed coupling of the bromoindazole with a boronic acid or boronic ester. rsc.org This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the indazole ring. researchgate.netnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net For instance, Pd(dppf)Cl₂ has been identified as an effective catalyst for the Suzuki coupling of bromoindazoles. nih.govresearchgate.net

A variety of substituted indazole derivatives have been synthesized using this methodology, highlighting its versatility in drug discovery and materials science. rsc.orgresearchgate.netnih.gov

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize this compound. The Stille coupling, which utilizes organotin reagents, is another valuable tool for forming carbon-carbon bonds. ambeed.com This reaction has been used to introduce various substituents onto the indazole core. nih.gov

Other palladium-catalyzed processes, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds, providing access to amino-substituted indazole derivatives. vulcanchem.com These cross-coupling strategies significantly expand the chemical space accessible from this compound.

Suzuki-Miyaura Coupling Applications

Reduction Reactions of the Nitro Group and Bromine Atom

The nitro group and the bromine atom on the this compound scaffold can be selectively reduced to introduce new functionalities.

The nitro group at the 7-position can be readily reduced to an amino group using various reducing agents. ambeed.comsmolecule.com Common methods include catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst or using reducing agents like stannous chloride (SnCl₂). ambeed.comnih.gov This transformation is significant as it introduces a versatile amino group that can be further functionalized.

The bromine atom at the 5-position can also be reduced, effectively replacing it with a hydrogen atom. This can be achieved using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation. ambeed.com This debromination can be useful when the bromine atom is no longer needed after serving its purpose in a cross-coupling reaction.

| Functional Group | Reaction | Reagents | Product |

| Nitro Group (at C7) | Reduction | H₂, Pd/C or SnCl₂ | Amino Group |

| Bromine Atom (at C5) | Reduction | NaBH₄ or H₂/catalyst | Hydrogen Atom |

This table summarizes the common reduction reactions for the functional groups of this compound.

Oxidation Reactions of the Indazole Nucleus and Derivatives

Oxidation reactions of the indazole ring system can lead to the formation of N-oxides or other oxidized derivatives. ambeed.com The specific outcome of the oxidation depends on the oxidizing agent used and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed. These reactions can alter the electronic properties and biological activity of the indazole core.

Cyclization and Advanced Functional Group Transformation Reactions

The this compound molecule can serve as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. evitachem.comambeed.comambeed.com These reactions often involve the participation of the functional groups on the indazole ring. For instance, the amino group, obtained from the reduction of the nitro group, can be a key participant in intramolecular cyclization reactions to form fused ring systems.

Furthermore, the bromine atom and the nitro group can be transformed into a variety of other functional groups through multi-step synthetic sequences. ambeed.com These advanced transformations, coupled with the reactivity of the indazole core itself, provide a powerful platform for the generation of diverse and complex molecules with potential applications in various fields of chemical research.

Mechanistic Studies of this compound Interactions with Small Molecules

The chemical behavior of this compound is dictated by the complex interplay of its fused heterocyclic ring system and the potent electron-withdrawing effects of its substituents. The indazole core, an aromatic bicyclic heterocycle, possesses two nitrogen atoms, N-1 and N-2, which are the primary sites for interactions with electrophilic species. The presence of a bromine atom at the C-5 position and a nitro group at the C-7 position significantly modulates the electron density distribution across the molecule, influencing its reactivity, selectivity, and tautomeric equilibrium.

Addition Mechanisms of NH-Indazoles with Formaldehyde (B43269) under Acidic Conditions

The reaction between NH-indazoles and formaldehyde is a classic example of an addition reaction to a carbonyl compound, yielding N-hydroxymethyl derivatives. This reaction's mechanism has been studied for various substituted indazoles, including nitro derivatives, in aqueous acidic solutions like hydrochloric acid (HCl). acs.orgnih.gov

The generally accepted mechanism does not involve a direct reaction between the protonated indazolium cation and formaldehyde. acs.org Instead, the reaction proceeds through the following key steps:

Protonation of Formaldehyde : In an acidic medium, the formaldehyde molecule is protonated to form a highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

Nucleophilic Attack by Neutral Indazole : The neutral form of the indazole, which is in equilibrium with its protonated form, acts as the nucleophile. One of the nitrogen atoms of the pyrazole ring (N-1 or N-2) attacks the electrophilic carbon of the protonated formaldehyde.

Formation of the Adduct : This attack leads to the formation of an N-(hydroxymethyl)indazole derivative, which is often isolated as the final product. acs.orgnih.gov The reaction is reversible, and the stability of the resulting adduct can be influenced by the substituents on the indazole ring. nih.gov

This reaction is common to a wide range of azoles, including pyrazole, imidazole, and benzimidazole. nih.gov For indazole and its nitro-substituted derivatives, the reaction has been shown to primarily yield the N-1 substituted (1H-indazol-1-yl)methanol isomer. acs.orgnih.gov This outcome is consistent even for indazoles with electron-withdrawing nitro groups, although the reaction rates and equilibria are affected. acs.org

Influence of Bromo and Nitro Substituents on Reaction Selectivity and Pathway

| Compound | pKa |

|---|---|

| Indazole | 1.04 |

| 4-Nitro-1H-indazole | 0.24 |

| 5-Nitro-1H-indazole | -0.96 |

| 6-Nitro-1H-indazole | -0.97 |

| 7-Nitro-1H-indazole | -0.99 |

Data sourced from The Journal of Organic Chemistry, 2022. acs.org

Despite this deactivation, the position of the substituents plays a crucial role in directing the reaction pathway, particularly in N-alkylation reactions, which serve as a proxy for understanding interactions with electrophiles like formaldehyde.

7-Nitro Group : The substituent at the C-7 position has a pronounced effect on the regioselectivity of reactions at the pyrazole nitrogens. Studies on the N-alkylation of 7-nitro-1H-indazole have demonstrated excellent regioselectivity for the N-2 position. beilstein-journals.orgbeilstein-journals.org This directing effect is a key factor in predicting the reactivity of this compound. The proximity of the C-7 substituent to the N-1 position sterically and electronically disfavors attack at N-1, making the N-2 atom the more likely site for electrophilic attack.

The combined influence of these two substituents suggests that while this compound would be less reactive than the parent indazole or mononitro-indazoles, any reaction with an electrophile like formaldehyde would be strongly directed towards the N-2 position. This contrasts with the N-1 selectivity observed for 4-, 5-, and 6-nitroindazoles in their reaction with formaldehyde. nih.gov

| Indazole Substituent | Reaction Conditions | N-1:N-2 Ratio | Major Product |

|---|---|---|---|

| None | NaH, THF | 1:1.3 | N-2 |

| 3-Bromo | NaH, THF | 1:1.2 | N-2 |

| 7-Nitro | NaH, THF | <4:96 | N-2 |

| 7-CO₂Me | NaH, THF | <4:96 | N-2 |

Data adapted from Beilstein Journal of Organic Chemistry, 2021. beilstein-journals.org

Tautomeric and Isomeric Considerations in Indazole Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netbeilstein-journals.org For the parent indazole and most substituted derivatives, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-tautomer. nih.govresearchgate.net Quantum-chemical calculations have confirmed the greater stability of the 1H form by approximately 21.4 kJ·mol⁻¹. beilstein-journals.org

The tautomeric equilibrium is a critical factor in the reactivity of NH-indazoles. Although the 1H-tautomer is typically the most abundant form in solution, reactions can proceed via either tautomer depending on the reaction conditions and the specific substrate. beilstein-journals.orgontosight.ai The regioselectivity of N-substitution reactions is a direct reflection of this tautomerism and the relative nucleophilicity of the N-1 and N-2 positions in the corresponding indazolide anion.

For this compound, the following considerations are paramount:

Predominant Tautomer : Despite the presence of strong electron-withdrawing groups, the 1H-tautomer is expected to be the more stable and predominant form in equilibrium, consistent with general observations for other indazoles. nih.govresearchgate.net

Nucleophilicity of Nitrogen Atoms : Upon deprotonation under basic conditions (as in many N-alkylation reactions), an indazolide anion is formed. The distribution of the negative charge between N-1 and N-2 determines the site of electrophilic attack. DFT calculations on the closely related methyl 5-bromo-1H-indazole-3-carboxylate show that the partial charge is more negative on the N-1 atom. beilstein-journals.org However, the strong directing effect of the 7-nitro group, as seen in alkylation studies, suggests that for this compound, the N-2 position is the kinetically favored site of reaction. beilstein-journals.orgbeilstein-journals.org This implies that the transition state leading to the N-2 product is lower in energy, likely due to the steric and electronic influence of the adjacent nitro group on the N-1 position.

Therefore, while this compound likely exists predominantly as the 1H-tautomer, its reactions with electrophiles are predicted to yield N-2 substituted products selectively. This highlights the crucial difference between the thermodynamic stability of the starting tautomers and the kinetic control of the reaction pathway.

Computational Chemistry and Theoretical Studies of 5 Bromo 7 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For substituted indazoles, these methods are crucial for understanding the influence of various functional groups on the indazole core.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of substituted indazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, frontier molecular orbitals (HOMO-LUMO), and thermodynamic stability. researchgate.netacs.org

Studies on related substituted indazoles demonstrate that DFT can predict the regioselectivity of reactions, such as alkylation, by evaluating the energies of different tautomers and reaction intermediates. researchgate.netbeilstein-journals.org For instance, calculations have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H form. beilstein-journals.org The electron-withdrawing nature of the nitro group and the bromine atom in 5-bromo-7-nitro-1H-indazole significantly influences the electron density distribution across the ring system, which can be modeled using DFT to predict sites susceptible to nucleophilic or electrophilic attack. smolecule.com These calculations are also used to understand reaction mechanisms and establish the most stable tautomeric forms, which consistently align with experimental findings. researchgate.netchim.it

Table 1: Representative DFT-Calculated Properties for Substituted Indazoles

| Property | Description | Typical Application in Indazole Research |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Used to predict the spontaneity of reactions and the relative stability of isomers and tautomers. beilstein-journals.org |

| Mulliken/NBO Charges | Methods for estimating partial atomic charges. | Helps in understanding the electrostatic potential and identifying reactive sites. beilstein-journals.org |

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org This quantum mechanical method provides theoretical shielding tensors that can be correlated with experimental NMR data to aid in structure elucidation.

For complex substituted indazoles, where proton and carbon signals can be ambiguous, GIAO calculations are invaluable. Studies on nitro-substituted and fluorinated indazoles have shown that GIAO calculations, performed at levels like B3LYP/6-311++G(d,p), can accurately predict chemical shifts and provide a sound basis for experimental observations. researchgate.netacs.orgsemanticscholar.org This correlation is crucial for confirming the correct isomeric and tautomeric forms of the synthesized compounds, especially for distinguishing between N1- and N2-substituted derivatives. acs.orgcsic.es The theoretical data helps in assigning NMR signals, particularly in cases of unusual coupling constants or solvent effects. researchgate.netsemanticscholar.org

Table 2: Application of GIAO in Indazole Research

| Spectroscopic Parameter | Computational Method | Purpose | Reference |

| ¹H NMR Chemical Shifts | GIAO-DFT | To confirm proton assignments and tautomeric forms. | researchgate.net |

| ¹³C NMR Chemical Shifts | GIAO-DFT | To aid in the assignment of carbon signals and confirm substitution patterns. | acs.org |

| ¹⁵N NMR Chemical Shifts | GIAO-DFT | To distinguish between N1 and N2 isomers by predicting nitrogen chemical shifts. | acs.org |

Density Functional Theory (DFT) Applications in Substituted Indazole Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. grafiati.com It is frequently used to predict the binding mode and affinity of small molecule ligands, like indazole derivatives, to a protein target. For instance, docking studies on indazole-based compounds have suggested strong affinities for targets like the MAPK1 enzyme, indicating their potential as cancer treatments. grafiati.com Software like AutoDock Vina is commonly used to screen the binding of indazole derivatives against kinase domains.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, which is crucial for understanding the mechanism of action at a molecular level. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound in silico, researchers can predict how changes will affect its interaction with a biological target.

For example, SAR studies on related indazoles have shown that modifications at various positions on the indazole ring can significantly impact biological activity, such as kinase inhibition. chim.it Computational SAR can involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and using these to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent compounds. Studies on related heterocyclic systems have successfully used this approach to design inhibitors for targets like penicillin-binding proteins. researchgate.net

Prediction of Biological Activity Profiles through In Silico Methods

In silico methods encompass a broad range of computational tools used to predict the biological activity and pharmacokinetic properties of chemical compounds. For this compound, these methods can generate a preliminary profile of its potential therapeutic applications and liabilities.

High-throughput transcriptomics (HTTr) data, for example, can provide information on how a compound affects gene expression across a panel of cell types, offering clues to its mechanism of action and potential toxicity. epa.gov Furthermore, computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential issues, such as poor solubility or predicted toxicity, allowing for structural modifications to mitigate these risks.

Biological and Medicinal Chemistry Applications of 5 Bromo 7 Nitro 1h Indazole Derivatives

Anti-Cancer and Anti-Proliferative Activities of Indazole Derivatives

Indazole derivatives are a significant class of compounds in the development of anti-cancer therapies. evitachem.comontosight.ai Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. biosynth.com

Kinase Inhibition Mechanisms, Including ATP Binding Site Modulation

A key mechanism by which indazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases. biosynth.com Some of these derivatives act as potent inhibitors of ATP binding to the ATP binding site on kinases. biosynth.com This competitive and reversible inhibition has been observed for several kinases, including casein kinase II (CKII), cAMP-dependent protein kinase A (PKA), and mitogen-activated protein kinase 1 (MAPK1). biosynth.com By blocking the ATP binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactive in cancer cells.

The serine/threonine kinase Akt (also known as PKB) is a critical node in cell signaling pathways that promote cell growth and survival, and its dysregulation is common in many human cancers. nih.govucsf.edu Researchers have developed indazole-based inhibitors that target Akt. nih.govucsf.edu Structural studies have shown that substituents on the indazole ring can be modified to enhance selectivity. For example, placing a larger group at the C7 position of the indazole ring can create a clash with the gatekeeper methionine residue of the wild-type Akt, a strategy used to design inhibitors that are selective for analog-sensitive (AS) mutant kinases. nih.gov

Effects on Specific Cancer Cell Lines and In Vivo Models

Derivatives of 5-bromo-1H-indazole have demonstrated anti-proliferative effects against various cancer cell lines. nih.gov For instance, certain N3-acyl-N5-aryl-3,5-diaminoindazole analogues have shown potency and selectivity against head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov One particular compound in this series was found to be seven times more selective for the tested cancer cell lines. nih.gov Another derivative showed high selectivity for the AMC-HN3 cell line. nih.gov

Furthermore, some indazole derivatives have shown potent antiproliferative effects against multiple cancer cell lines, with IC50 values in the micromolar range, indicating strong activity. The substitution pattern on the indazole ring significantly influences this biological activity. In vivo models have also been used to evaluate the anti-cancer potential of these compounds. For example, 5-bromo-6-nitro-1H-indazole has exhibited antiproliferative activities in prostate cancer cells (PC3) and in vivo models. biosynth.com

Antimicrobial and Antifungal Investigations

The therapeutic potential of indazole derivatives extends to the field of infectious diseases. ontosight.ai Research has indicated that these compounds can possess both antibacterial and antifungal properties. evitachem.comsmolecule.com The specific antimicrobial activity is dependent on the structural modifications of the indazole core, making it a versatile scaffold for the development of new antimicrobial agents. ontosight.ai While broad statements about the antimicrobial potential of indazole derivatives are present in the literature, specific studies focusing on 5-bromo-7-nitro-1H-indazole in this context are less detailed. However, related nitro-heterocyclic compounds are known to have antimicrobial or antiparasitic activity.

Modulation of Nitric Oxide Synthase (NOS) Isoforms by Nitroindazoles

Nitroindazoles are a well-established class of nitric oxide synthase (NOS) inhibitors. wikipedia.org NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. wikipedia.orgchemsrc.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). nih.govdrugbank.com

Selective Inhibition of Neuronal NOS (nNOS), Inducible NOS (iNOS), and Endothelial NOS (eNOS)

Certain nitroindazole derivatives exhibit selectivity in their inhibition of NOS isoforms. For example, 3-bromo-7-nitroindazole (B43493) is a more potent and selective inhibitor of nNOS compared to eNOS or iNOS. chemsrc.commedchemexpress.com This selectivity is a crucial aspect in the development of therapeutic agents, as non-selective inhibition of NOS isoforms can lead to undesirable side effects. For instance, inhibition of eNOS can affect blood pressure. nih.gov

Studies on various substituted indazoles have shown that the presence and position of certain functional groups are critical for both potency and selectivity. nih.govresearchgate.net For example, of the C-nitro-1H-indazoles, only those with the nitro group at the 7-position, such as 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazole, have demonstrated significant inhibitory properties. researchgate.net Furthermore, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity towards iNOS. nih.gov

Impact on Nitric Oxide Production and Downstream Signaling Pathways

By inhibiting NOS isoforms, nitroindazoles effectively reduce the production of nitric oxide. wikipedia.orgchemsrc.com NO is an intercellular messenger that plays a role in a wide array of signaling pathways throughout the body and brain. wikipedia.orgchemsrc.com The inhibition of NO synthesis by compounds like 3-bromo-7-nitroindazole can therefore have significant physiological effects. chemsrc.com For instance, 7-nitroindazole (B13768) is being investigated for its potential to protect against nerve damage by reducing oxidative stress and the formation of peroxynitrite, effects linked to the inhibition of nNOS. wikipedia.org

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives are recognized for their potential to modulate inflammatory pathways. nih.govresearchgate.net While direct studies on the anti-inflammatory and immunomodulatory effects of this compound itself are not extensively detailed in the provided information, the broader class of indazole compounds has shown promise in this area. For instance, certain indazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines. tandfonline.com The inhibition of these signaling molecules is a key mechanism in controlling inflammatory responses.

The anti-inflammatory potential of indazole derivatives is often linked to their ability to inhibit specific enzymes involved in the inflammatory cascade. One such target is the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The inhibition of p38α kinase by indazole-containing compounds highlights their potential as anti-inflammatory agents. nih.govnih.gov

Furthermore, some indazole derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in cellular models of inflammation. tandfonline.com This suggests that the indazole scaffold can be a valuable starting point for the development of new anti-inflammatory drugs.

Cardiovascular Disease Research

Indazole derivatives have also been investigated for their potential in treating cardiovascular diseases. nih.gov

As mentioned in the context of anti-inflammatory effects, p38α mitogen-activated protein kinase (MAPK14) is a key enzyme in inflammatory pathways. nih.gov This kinase is also implicated in cardiovascular diseases, where it is considered a potential target for reducing endothelial dysfunction, inflammation, and right ventricular failure. nih.gov

Research has identified indazole derivatives as potent and selective inhibitors of p38α kinase. nih.govnih.gov For example, ARRY-371797, a p38α selective kinase inhibitor with an indazole core, has been investigated in clinical trials for lamin A-related dilated cardiomyopathy. nih.gov The development of novel N,N'-diarylurea derivatives containing different heterocyclic scaffolds has also yielded potent p38α inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This highlights the potential of the indazole scaffold in the design of new therapeutic agents for cardiovascular diseases by targeting p38α kinase.

Effects on Ischemia-Reperfusion Injury and Vascular Function

Indazole derivatives have demonstrated notable potential in mitigating cardiovascular and metabolic diseases, including ischemia-reperfusion injury and in modulating vascular function. nih.gov A prominent derivative, YC-1, has been investigated for its utility in circulatory disorders, where it influences platelet aggregation and vascular contraction. nih.gov YC-1 is recognized as an activator of the physiological nitric oxide receptor. nih.gov

The 7-nitro substitution, present in the subject compound, is particularly relevant. 7-Nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govwikipedia.org This inhibition can reduce oxidative stress and the formation of peroxynitrite, which are implicated in nerve damage. wikipedia.org While long-term treatment with 7-nitroindazole has been associated with adverse effects like cardiac hypotrophy, it has also been shown to decrease plasma levels of asymmetric dimethylarginine (ADMA), a compound linked to adverse cardiovascular events. nih.gov Another derivative, 3-bromo-7-nitroindazole, is also a potent nNOS inhibitor. wikipedia.org

Furthermore, the indazole derivative DY-9760e has shown cardioprotective effects against myocardial ischemia/reperfusion injury. nih.gov While these compounds are not all direct derivatives of this compound, their activities highlight the therapeutic potential of the core indazole structure in cardiovascular applications.

Other Pharmacological Activities of Indazole Derivatives

The versatility of the indazole scaffold extends to a wide array of pharmacological activities, underscoring its importance in medicinal chemistry. researchgate.nettaylorandfrancis.com

Antidepressant and Antihypertensive Properties

Derivatives of the indazole nucleus have been explored for their potential as antidepressant and antihypertensive agents. researchgate.netacgpubs.orgacs.org The core structure is a key feature in compounds designed to interact with various biological targets, including those relevant to central nervous system disorders and cardiovascular regulation. researchgate.net Specifically, 7-nitroindazole has been studied in the context of hypertension. nih.gov Some indazole derivatives have also been identified for their hypotensive and bradycardic (heart rate-lowering) activities. researchgate.net

Antiplatelet and Anthelmintic Applications

The indazole ring is a structural component in molecules with antiplatelet activity. researchgate.nettaylorandfrancis.com YC-1, for instance, is noted for its effects on platelet aggregation. nih.gov Additionally, certain N-acyl indazole derivatives have been reported to possess anthelmintic activity, used to treat infections by parasitic worms. chemscene.com The broad applicability of the indazole structure is further demonstrated by patents for novel anthelmintic compounds that may incorporate this heterocyclic system. google.com

Comprehensive Structure-Activity Relationship (SAR) Derivations for Biological Potency

The biological potency of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies provide crucial insights into how specific modifications influence therapeutic efficacy. longdom.org

The presence of electron-withdrawing groups is a significant factor. For example, in a series of 2-azetidinone derivatives of 6-nitro-1H-indazole, compounds containing a nitro group showed higher activity than those with chloro or bromo substituents. scielo.br This suggests that the activity of these compounds is related to the electron-withdrawing nature of the functional groups. scielo.br

However, the influence of a bromo substitution can be diverse, impacting different biological activities in various ways. longdom.org SAR analyses have revealed that specific substitutions can significantly enhance biological efficacy. longdom.org For instance, in one study, while nitro and ethoxy groups enhanced anticancer potency, bromo substitutions had varied effects. longdom.org The alkylation at the N1 or N2 position of the indazole ring is also sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de In the case of 7-nitro-1H-indazole, alkylation predominantly occurs at the N2 position. thieme-connect.de

The fluorination of the aromatic ring has been shown to increase inhibitory potency and selectivity for nitric oxide synthase (NOS), suggesting this as a promising strategy for developing selective inhibitors. researchgate.net The SAR for indazole derivatives is a complex interplay of electronic and steric factors, where the 5-bromo and 7-nitro substitutions of the parent compound contribute significantly to its chemical reactivity and biological activity profile.

Data Tables

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Name | Reported Biological Activity | Reference |

|---|---|---|

| YC-1 | Antiplatelet, Vasorelaxant | nih.gov |

| 7-Nitroindazole | Selective nNOS inhibitor, Antihypertensive effects | nih.govwikipedia.org |

| 3-Bromo-7-nitroindazole | Potent nNOS inhibitor | wikipedia.org |

| DY-9760e | Cardioprotective (Ischemia/Reperfusion) | nih.gov |

Advanced Materials Science Applications of 5 Bromo 7 Nitro 1h Indazole

Development of Functional Materials Utilizing Indazole Scaffolds

The indazole core is a privileged scaffold for the creation of functional materials due to its rigid, planar structure and the presence of nitrogen atoms capable of coordination and hydrogen bonding. mdpi.com Derivatives of indazole are explored for a variety of applications, including their use as components in organic light-emitting diodes (OLEDs) and as copolymerizing molecules for new materials. nih.gov The functionalization of the indazole ring allows for the fine-tuning of its chemical and physical properties. For instance, the introduction of substituents like the bromo and nitro groups in 5-bromo-7-nitro-1H-indazole modifies the electron density of the aromatic system, influencing its intermolecular interactions and suitability for specific material applications. ossila.com The inherent properties of the indazole nucleus, such as its high degree of conjugation, make it a valuable component in the design of electronically active and chromophoric materials. ossila.com

Integration into Optoelectronic and Liquid Crystal Technologies

Indazole derivatives have demonstrated considerable potential in the fields of optoelectronics and liquid crystals. nih.gov The rigid, rod-like structure of certain indazole-containing molecules is conducive to the formation of liquid crystalline phases. rsc.org Research has shown that thermal cyclization of specific precursor molecules can yield a mixture containing disubstituted 2H-indazoles that exhibit liquid crystalline properties over a broad temperature range. rsc.org The resulting materials can display nematic phases, an essential characteristic for display technologies. rsc.org The X-ray structure of a related parent compound confirms the coplanarity and rigidity of the central core containing the 2H-indazole fragment, which contributes to these mesogenic properties. rsc.org

Furthermore, the indazole scaffold is a key component in developing materials for optoelectronics, such as OLEDs. nih.govwiley.com The ability to tune the electronic properties of the indazole ring through substitution is crucial. ossila.com The electron-withdrawing nitro group and the heavy bromine atom in this compound can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific light-emitting or semiconducting properties. wiley.com Indazole derivatives have been synthesized to create luminescent materials that exhibit phosphorescence in various colors, a property highly sought after for display and lighting applications. rsc.org

Polymer Chemistry and Material Engineering Applications

In polymer chemistry, indazole derivatives serve as valuable monomers or additives for creating high-performance polymers. nih.gov The incorporation of indazole units into polymer chains can enhance properties such as thermal stability and chemical resistance. For example, research on methyl 5-nitro-1H-indazole-7-carboxylate, a related nitroindazole, has shown its utility in creating polymers with improved characteristics suitable for demanding applications. The reactive sites on this compound—the N-H group, the displaceable bromine atom, and the reducible nitro group—offer multiple handles for polymerization reactions. The bromine atom, in particular, can be utilized in cross-coupling reactions to forge new carbon-carbon bonds, enabling the synthesis of conjugated polymers for organic electronics. ambeed.com The resulting polymers could find use in advanced coatings, composites, or as functional thin films in electronic devices.

Role as Key Chemical Building Blocks for Complex Architectures

This compound is a versatile chemical building block for synthesizing more complex molecular structures. The presence of multiple, distinct reactive sites on the molecule allows for sequential and regioselective chemical modifications. The bromine atom at the 5-position is susceptible to substitution and can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new C-C bonds. ambeed.com This is a fundamental strategy for constructing elaborate organic molecules.

Simultaneously, the nitro group at the 7-position can be chemically transformed, most commonly via reduction to an amino group. nih.gov This newly formed amine provides an additional site for functionalization, such as amide bond formation or diazotization, further expanding the molecular complexity that can be achieved. The N-H of the pyrazole (B372694) ring can also be alkylated or arylated. nih.gov This multi-faceted reactivity makes this compound a valuable intermediate in synthetic pathways targeting pharmaceuticals or advanced functional materials like those used in optoelectronics or as corrosion inhibitors. nih.gov

Potential as Corrosion Inhibitors

Indazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including steel and copper, in aggressive acidic or chloride-containing environments. research-nexus.netresearchgate.netbohrium.com Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that impedes corrosive processes. researchgate.net This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic ring system. nih.gov

The specific substituents on the indazole ring significantly influence the inhibition efficiency. A study comparing 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA) as inhibitors for carbon steel in hydrochloric acid found that AIA exhibited superior performance. nih.gov This was attributed to the strong electron-donating effect of the amino group (–NH2) compared to the electron-withdrawing nitro group (–NO2), which facilitates stronger adsorption onto the metal surface. nih.gov Conversely, other studies have shown that 5-bromo-1H-indazole is a highly effective corrosion inhibitor for copper. chemicalbook.com

Interactive Data Table: Corrosion Inhibition Efficiency of Various Indazole Derivatives

The following table summarizes research findings on the performance of different indazole compounds as corrosion inhibitors.

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η) | Reference |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 1 mM | 96.49% | research-nexus.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 1 mM | 94.73% | research-nexus.net |

| 5-aminoindazole (AIA) | Carbon Steel | 1 M HCl | 5 mM | >90% (approx.) | nih.gov |

| 5-nitroindazole (NIA) | Carbon Steel | 1 M HCl | 5 mM | ~85% (approx.) | nih.gov |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | Not Specified | 91.04% | acs.org |

| 5-chloro-1H-indazole | Copper | 0.5 M H₂SO₄ | 1 mM | 94.3% | acs.org |

| 5-bromo-1H-indazole | Copper | 3.5% NaCl | 1.5 mM | 97.1% | chemicalbook.com |

| 7-bromo-1H-indazole | Copper | 3.5% NaCl | 1.5 mM | 94.0% | chemicalbook.com |

Conclusion and Future Research Directions

Synthesis of Novel Analogs of 5-Bromo-7-nitro-1H-indazole

The synthesis of this compound itself can be achieved through a multi-step process, typically starting from a substituted aniline (B41778). A common route involves the diazotization of a corresponding aniline precursor, followed by an intramolecular cyclization to form the indazole ring system.

Future research into the synthesis of novel analogs could explore several promising avenues:

Modification of the Starting Materials: Utilizing a diverse range of substituted anilines as precursors would allow for the introduction of various functional groups onto the benzene (B151609) portion of the indazole ring. This could lead to the generation of a library of analogs with tailored electronic and steric properties.

Alternative Cyclization Strategies: Investigating different cyclization methods beyond the classical diazotization-cyclization sequence could offer improved yields, regioselectivity, and milder reaction conditions.

Post-Synthetic Modification: The existing this compound core serves as a valuable starting point for further chemical transformations. The bromine atom and the nitro group are amenable to a variety of reactions, enabling the synthesis of a wide array of derivatives.

| Starting Material/Precursor | Synthetic Strategy | Potential Analogs |

| Substituted 2-amino-3-bromo-5-nitrotoluenes | Diazotization and cyclization | Analogs with varied substituents on the benzene ring |

| This compound | Nucleophilic aromatic substitution | Amino, alkoxy, and thioether analogs |

| This compound | Cross-coupling reactions (e.g., Suzuki, Stille) | Aryl, heteroaryl, and alkyl-substituted analogs |

| 5-Bromo-7-amino-1H-indazole (from reduction of nitro group) | Acylation, sulfonylation, etc. | Amide and sulfonamide derivatives |

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is largely dictated by the electrophilic nature of the indazole ring, enhanced by the electron-withdrawing nitro group, and the presence of a reactive bromine atom. While some reactions are predictable based on the chemistry of similar heterocyclic systems, many specific pathways remain to be explored.

Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the 5-position is a prime site for nucleophilic attack, allowing for the introduction of a wide range of functional groups. A systematic study with various nucleophiles (e.g., amines, alcohols, thiols) under different reaction conditions would be highly valuable.

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions would enable the formation of C-C and C-N bonds, leading to the synthesis of complex biaryl and amino-indazole derivatives.

Reduction of the Nitro Group: The nitro group at the 7-position can be selectively reduced to an amino group. This amino functionality can then serve as a key intermediate for the synthesis of a new family of derivatives through reactions like acylation, sulfonylation, and diazotization followed by substitution.

Reactivity of the Indazole N-H: The acidic proton on the indazole nitrogen can be utilized for N-alkylation or N-arylation, providing another avenue for diversification of the core structure.

Promising Avenues for Targeted Therapeutic Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound suggests several promising directions for therapeutic development. Notably, 7-nitro-1H-indazoles, including 3-bromo-7-nitro derivatives, have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov

Future research should focus on:

Kinase Inhibition: Many indazole-based compounds have been developed as potent kinase inhibitors for the treatment of cancer. Systematic screening of this compound and its analogs against a panel of cancer-related kinases could identify novel therapeutic leads.

Nitric Oxide Synthase (NOS) Inhibition: Building upon existing knowledge, a detailed investigation into the inhibitory activity of this compound against the different NOS isoforms (nNOS, eNOS, and iNOS) is warranted. This could lead to the development of selective inhibitors for the treatment of neurodegenerative diseases or inflammatory conditions.

Antimicrobial and Antiparasitic Agents: The electron-deficient nature of the nitroaromatic system is a common feature in many antimicrobial and antiparasitic drugs. Evaluating the activity of this compound against a broad spectrum of bacteria, fungi, and parasites could uncover new therapeutic applications.

High-Throughput Screening: High-throughput transcriptomics data for this compound is available and could provide valuable insights into its biological activity and potential molecular targets. epa.gov

| Therapeutic Target | Potential Application | Rationale |

| Protein Kinases | Cancer Therapy | Indazole is a known scaffold for kinase inhibitors. |

| Nitric Oxide Synthase (NOS) | Neurodegenerative and Inflammatory Diseases | 7-Nitroindazole (B13768) derivatives are known NOS inhibitors. nih.gov |

| Microbial Enzymes | Infectious Diseases | Nitroaromatic compounds often exhibit antimicrobial properties. |

Interdisciplinary Research Directions in Materials Science and Beyond

The unique electronic and photophysical properties of nitroaromatic and bromoaromatic compounds suggest that this compound and its derivatives could find applications beyond the realm of medicinal chemistry.

Potential interdisciplinary research directions include:

Organic Electronics: The electron-withdrawing nature of the nitro group and the potential for π-π stacking in the solid state make this compound a candidate for investigation as an n-type organic semiconductor. Its derivatives could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Non-linear Optics: Nitroaromatic compounds are known to exhibit non-linear optical (NLO) properties. The synthesis and characterization of novel analogs with enhanced NLO responses could be a fruitful area of research.

Sensors: The reactivity of the nitro and bromo groups could be harnessed to develop chemosensors for the detection of specific analytes. For instance, the reduction of the nitro group could be coupled to a fluorescent or colorimetric output.

Methodological Advancements for Comprehensive Characterization and Analysis

A thorough understanding of the structure-property relationships of this compound and its analogs requires the use of advanced analytical and computational techniques.

Future efforts should focus on:

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization of novel analogs using 1D and 2D NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will be crucial for unambiguous structure elucidation and understanding of intermolecular interactions in the solid state.

Computational Modeling: Density functional theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This can aid in the rational design of new analogs with desired properties.

Chromatographic Method Development: The development of robust and efficient analytical and preparative chromatographic methods (e.g., HPLC, SFC) will be essential for the purification and analysis of newly synthesized compounds.

| Analytical Technique | Purpose | Expected Insights |

| 1D/2D NMR Spectroscopy | Structural elucidation | Confirmation of connectivity and stereochemistry |

| Single-Crystal X-ray Diffraction | Solid-state structure determination | Understanding of crystal packing and intermolecular forces |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Confirmation of molecular formula and structural fragments |

| DFT Calculations | Prediction of molecular properties | Insights into reactivity, electronic structure, and spectra |

| HPLC/SFC | Purification and analysis | Separation of isomers and assessment of purity |

常见问题

Basic: What are the key steps and methodological considerations for synthesizing 5-bromo-7-nitro-1H-indazole?

Answer:

The synthesis typically involves sequential halogenation and nitration of the indazole core. Starting with 1-methylindazole , bromination is performed using N-bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) . Subsequent nitration employs mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to direct nitro-group substitution to the 7-position. Key considerations:

- Regioselectivity : Use steric and electronic directing groups to ensure correct positioning of substituents.

- Purification : Column chromatography or recrystallization is critical due to potential byproducts (e.g., di-substituted isomers).

Advanced: How does the nitro group at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The nitro group is a strong electron-withdrawing group (EWG), activating the bromine at the 5-position for nucleophilic substitution. For example:

- Amination : React with amines (e.g., NH₃/EtOH) under reflux to yield 5-amino derivatives.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl structures .

Mechanistic Insight : The nitro group stabilizes the transition state via resonance, lowering activation energy. Kinetic studies show reaction rates increase with polar aprotic solvents (DMF, DMSO) .

Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, identifying C–H⋯O and π–π stacking interactions that stabilize the lattice .

- NMR : ¹H/¹³C NMR distinguishes regioisomers via distinct coupling patterns (e.g., J = 2.1 Hz for H-4 and H-6 in 1H-indazole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₄BrN₃O₂, MW 245.97 g/mol) and isotopic patterns for bromine .

Advanced: How can computational modeling optimize reaction conditions for derivatizing this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices identify electrophilic/nucleophilic sites). For example, the C5 bromine has a high electrophilicity index (f⁺ = 0.12) .

- Solvent Screening : COSMO-RS models optimize solvent polarity to enhance yields in SNAr reactions.

- Kinetic Modeling : MATLAB or Python scripts simulate reaction progress under varying temperatures and catalysts .

Advanced: What strategies address contradictions in reported antibacterial activity data for this compound derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Discrepancies may arise from substituent electronic effects (e.g., nitro vs. amino groups) .

- Biofilm Assays : Use confocal microscopy to quantify biofilm inhibition, which may explain variability in planktonic vs. adherent cell susceptibility .

- Resistance Profiling : Test against multidrug-resistant (MDR) strains to assess efflux pump or target-modification mechanisms .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine/nitro-containing vapors.

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .

Advanced: How do crystal packing interactions (e.g., π–π stacking) affect the solid-state properties of this compound?

Answer:

- X-ray Analysis : The indazole ring engages in π–π stacking (3.5–4.0 Å spacing) with adjacent molecules, enhancing thermal stability (TGA shows decomposition >250°C) .

- Hirshfeld Surface Analysis : Quantifies C–H⋯O (15%) and Br⋯N (8%) interactions, which influence solubility and melting points .

Advanced: What methodologies enable regioselective functionalization of the indazole core for targeted drug design?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。